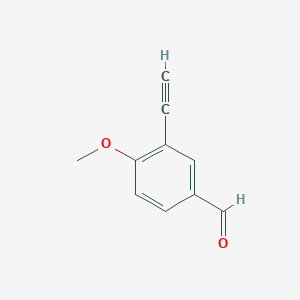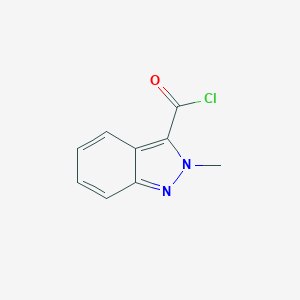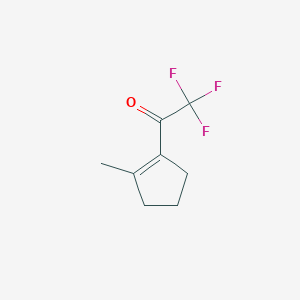
Ethanone, 2,2,2-trifluoro-1-(2-methyl-1-cyclopenten-1-yl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 2,2,2-trifluoro-1-(2-methyl-1-cyclopenten-1-yl)-(9CI), also known as TFEC, is a synthetic compound with potential applications in scientific research. TFEC is a ketone with a trifluoromethyl group and a cyclopentenyl ring, which makes it a unique compound with interesting properties.
Wirkmechanismus
The mechanism of action of Ethanone, 2,2,2-trifluoro-1-(2-methyl-1-cyclopenten-1-yl)-(9CI) is not fully understood. However, studies have shown that it can undergo various reactions, such as nucleophilic addition, electrophilic substitution, and reduction. These reactions make it a versatile compound for use in organic synthesis.
Biochemische Und Physiologische Effekte
Ethanone, 2,2,2-trifluoro-1-(2-methyl-1-cyclopenten-1-yl)-(9CI) has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it can inhibit the growth of certain cancer cells. This suggests that it may have potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Ethanone, 2,2,2-trifluoro-1-(2-methyl-1-cyclopenten-1-yl)-(9CI) in lab experiments is its high yield during synthesis. It is also a stable compound that can be stored for long periods without degradation. However, one of the limitations is that it is a relatively new compound, and its properties are not fully understood.
Zukünftige Richtungen
There are several future directions for the use of Ethanone, 2,2,2-trifluoro-1-(2-methyl-1-cyclopenten-1-yl)-(9CI) in scientific research. One direction is the synthesis of new compounds using Ethanone, 2,2,2-trifluoro-1-(2-methyl-1-cyclopenten-1-yl)-(9CI) as a starting material. Another direction is the study of its biological activity and potential use as an anticancer agent. Additionally, Ethanone, 2,2,2-trifluoro-1-(2-methyl-1-cyclopenten-1-yl)-(9CI) can be used as a probe to study the reactivity of other compounds. Further research is needed to fully understand the potential applications of Ethanone, 2,2,2-trifluoro-1-(2-methyl-1-cyclopenten-1-yl)-(9CI) in scientific research.
Conclusion:
In conclusion, Ethanone, 2,2,2-trifluoro-1-(2-methyl-1-cyclopenten-1-yl)-(9CI) is a unique compound with potential applications in scientific research. Its synthesis method is well-established, and it can be used as a starting material for the synthesis of other compounds. Ethanone, 2,2,2-trifluoro-1-(2-methyl-1-cyclopenten-1-yl)-(9CI) has shown potential as an anticancer agent, and further research is needed to fully understand its biological activity. The future directions for the use of Ethanone, 2,2,2-trifluoro-1-(2-methyl-1-cyclopenten-1-yl)-(9CI) in scientific research are promising, and it is an exciting compound to study.
Synthesemethoden
Ethanone, 2,2,2-trifluoro-1-(2-methyl-1-cyclopenten-1-yl)-(9CI) can be synthesized using various methods. One of the commonly used methods is the reaction of cyclopentenylmagnesium bromide with trifluoroacetyl chloride. The reaction yields Ethanone, 2,2,2-trifluoro-1-(2-methyl-1-cyclopenten-1-yl)-(9CI) as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
Ethanone, 2,2,2-trifluoro-1-(2-methyl-1-cyclopenten-1-yl)-(9CI) has potential applications in scientific research, particularly in the field of organic chemistry. It can be used as a starting material for the synthesis of other compounds. Ethanone, 2,2,2-trifluoro-1-(2-methyl-1-cyclopenten-1-yl)-(9CI) can be used as a building block for the synthesis of complex molecules, such as natural products and pharmaceuticals.
Eigenschaften
CAS-Nummer |
163882-71-1 |
|---|---|
Produktname |
Ethanone, 2,2,2-trifluoro-1-(2-methyl-1-cyclopenten-1-yl)-(9CI) |
Molekularformel |
C8H9F3O |
Molekulargewicht |
178.15 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(2-methylcyclopenten-1-yl)ethanone |
InChI |
InChI=1S/C8H9F3O/c1-5-3-2-4-6(5)7(12)8(9,10)11/h2-4H2,1H3 |
InChI-Schlüssel |
RCXQKCIQVRRYMQ-UHFFFAOYSA-N |
SMILES |
CC1=C(CCC1)C(=O)C(F)(F)F |
Kanonische SMILES |
CC1=C(CCC1)C(=O)C(F)(F)F |
Synonyme |
Ethanone, 2,2,2-trifluoro-1-(2-methyl-1-cyclopenten-1-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




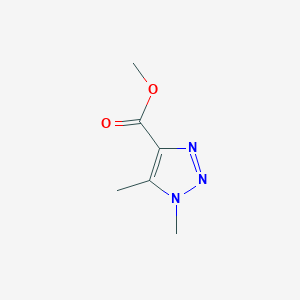
![7-(2-(2-Methoxyethoxy)ethyl)-4-chloro-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B66633.png)


![Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate](/img/structure/B66642.png)
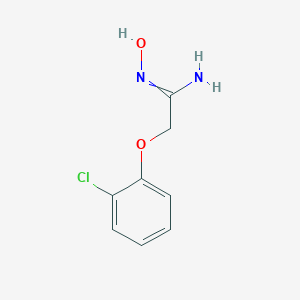
![tert-Butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B66647.png)
![2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B66649.png)


